molecular formula C12H7Br2N3O5 B3836894 3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

Cat. No.: B3836894
M. Wt: 433.01 g/mol
InChI Key: HMAZXRHOIQHPNI-PJQLUOCWSA-N
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Description

This compound features a benzamide core substituted with bromine atoms at the 3 and 5 positions, a hydroxy group at the 2 position, and a nitrofuran moiety linked through a methyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxybenzamide to introduce bromine atoms at the 3 and 5 positions. This step is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.

Next, the brominated intermediate undergoes a condensation reaction with 5-nitrofuran-2-carbaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This reaction forms the methyleneamino linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the furan ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxy-N-phenylbenzamide
  • 3,5-Dibromo-2-hydroxy-N-phenylbenzamide
  • 2,5-Dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide

Uniqueness

3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide is unique due to its combination of bromine, hydroxy, and nitrofuran moieties

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N3O5/c13-6-3-8(11(18)9(14)4-6)12(19)16-15-5-7-1-2-10(22-7)17(20)21/h1-5,18H,(H,16,19)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAZXRHOIQHPNI-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dibromo-2-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide

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